molecular formula C20H24N4O4S B2795714 Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 946223-79-6

Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2795714
CAS No.: 946223-79-6
M. Wt: 416.5
InChI Key: ZSRCGSZUDAFEGQ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with an ethyl carboxylate group at the 4-position. The piperidine nitrogen is further functionalized via an acetyl linker to a thiazol-4-yl moiety, which is substituted with a 3-phenylureido group.

Properties

IUPAC Name

ethyl 1-[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-2-28-18(26)14-8-10-24(11-9-14)17(25)12-16-13-29-20(22-16)23-19(27)21-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCGSZUDAFEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenylurea Moiety: The phenylurea group can be introduced by reacting the thiazole derivative with phenyl isocyanate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the thiazole-phenylurea intermediate with the piperidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylurea moiety may play a role in binding to these targets, while the thiazole and piperidine rings contribute to the overall activity and specificity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Compound 10i (Ethyl 2-(4-((2-(4-(3-phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate)

  • Key Differences :
    • The core piperidine in the target compound is replaced with a piperazine ring.
    • The thiazole is linked to a phenylureido group via a phenyl spacer, whereas the target compound directly attaches the 3-phenylureido group to the thiazole.
  • Synthetic Yield : 90.4% (higher than typical yields for thiazole-containing compounds, suggesting efficient coupling reactions) .
  • Molecular Weight : 480.2 g/mol (higher than the target compound due to the piperazine and additional phenyl group) .

Compound 10j (Ethyl 2-(4-((2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate)

  • Synthetic Yield : 91.7% (marginally higher than 10i, possibly due to electronic effects of the CF₃ group facilitating reactions) .
  • Molecular Weight : 548.2 g/mol (significantly higher due to the trifluoromethyl group) .

Piperidine-Based Analogues

Ethyl 1-[(7-oxothieno[2,3-d]pyridazin-6(7H)-yl)acetyl]piperidine-4-carboxylate

  • Molecular Weight : 370.41 g/mol (lower than the target compound, reflecting the absence of the phenylureido group) .

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate

  • Key Differences :
    • Substitutes the acetyl-thiazole-ureido chain with a 6-methoxypyridin-2-yl group, simplifying the structure and reducing hydrogen-bonding capacity.
  • Application : Often used as a building block in drug discovery for its balanced hydrophilicity .

Research Implications

  • Substituent Effects : The trifluoromethyl group in Compound 10j demonstrates how electron-withdrawing groups can enhance synthetic efficiency and stability .
  • Structural Flexibility : Piperidine vs. piperazine cores influence steric and electronic profiles, affecting target selectivity.
  • Unanswered Questions : The target compound’s biological activity and pharmacokinetic properties remain unstudied in the provided evidence. Further research should prioritize assays comparing its efficacy to analogs like 10i and 10j.

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